molecular formula C36H36O8 B1262105 (6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran

(6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran

Cat. No. B1262105
M. Wt: 596.7 g/mol
InChI Key: KBNCXSMEPKTSAW-QSVOBOOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran is a natural product found in Uvaria dependens with data available.

Scientific Research Applications

Synthesis and Antitumor Applications

The chemical compound (6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran has been the focus of various synthetic and application-oriented studies in scientific research. The synthesis of derivatives related to this compound, known as Homopterocarpane derivatives, has been explored for potential antitumor and anti-AIDS activities. These derivatives were tested in vitro for their anti-cancer properties, showing some activity against tumor cells at concentrations below 100 microM, indicating their potential in cancer research and therapy (Valenti et al., 1997).

Chemical Reactions and Properties

Research into the chemical properties and reactions of benzopyrano derivatives has shed light on their complex behavior. One study confirmed that hydrolysis of benzopyrano derivatives involves a double-bond shift, leading to the formation of chromones, which are related to the compounds under investigation (Dean et al., 1993). Such insights are crucial for understanding the chemical reactivity and potential modifications of these compounds for various applications.

Advanced Synthetic Methods

Innovative synthetic methods have been developed to create complex benzopyrano derivatives. For example, a simple four-step synthesis was described for creating a 6,6-disubstituted dihydro derivative, demonstrating the compound's synthetic accessibility for further study and potential application in various fields, including material science and pharmacology (Gabbutt et al., 1994).

Biological Activities and Applications

The exploration of benzopyrano derivatives has extended to the investigation of their biological activities. For instance, certain pyrano derivatives have shown selective cytotoxicity against human lung and liver cancer cell lines, suggesting their potential as therapeutic agents in oncology (Mo et al., 2004).

properties

Product Name

(6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran

Molecular Formula

C36H36O8

Molecular Weight

596.7 g/mol

IUPAC Name

(6S,6aR,7S,12aR)-1,3,4,8,10,11-hexamethoxy-6-phenyl-7-[(E)-2-phenylethenyl]-6,6a,7,12a-tetrahydrochromeno[3,2-c]chromene

InChI

InChI=1S/C36H36O8/c1-37-24-19-26(39-3)32(41-5)35-28(24)23(18-17-21-13-9-7-10-14-21)29-31(22-15-11-8-12-16-22)43-36-30(34(29)44-35)25(38-2)20-27(40-4)33(36)42-6/h7-20,23,29,31,34H,1-6H3/b18-17+/t23-,29-,31-,34-/m1/s1

InChI Key

KBNCXSMEPKTSAW-QSVOBOOJSA-N

Isomeric SMILES

COC1=CC(=C(C2=C1[C@H]([C@@H]3[C@H](OC4=C([C@@H]3O2)C(=CC(=C4OC)OC)OC)C5=CC=CC=C5)/C=C/C6=CC=CC=C6)OC)OC

Canonical SMILES

COC1=CC(=C(C2=C1C(C3C(OC4=C(C3O2)C(=CC(=C4OC)OC)OC)C5=CC=CC=C5)C=CC6=CC=CC=C6)OC)OC

synonyms

dependensin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran
Reactant of Route 2
Reactant of Route 2
(6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran
Reactant of Route 3
Reactant of Route 3
(6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran
Reactant of Route 4
Reactant of Route 4
(6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran
Reactant of Route 5
Reactant of Route 5
(6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran
Reactant of Route 6
Reactant of Route 6
(6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran

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